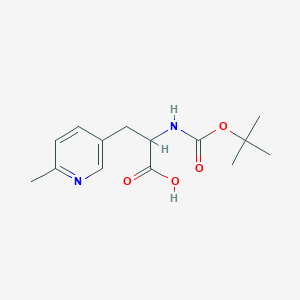

2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid

Description

This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a 6-methylpyridin-3-yl substituent on the β-carbon of the propanoic acid backbone. Its molecular formula is C14H20N2O4 (calculated based on structural analogs in and ). The Boc group serves as a protective moiety for the amino group, enabling selective deprotection during peptide synthesis or medicinal chemistry applications. The 6-methylpyridine ring contributes to electronic and steric properties, making the compound a versatile intermediate in drug discovery, particularly for anticancer agents and kinase inhibitors .

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-9-5-6-10(8-15-9)7-11(12(17)18)16-13(19)20-14(2,3)4/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXMUHBBNIZNIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Amination of Halogenated Pyridines

Palladium-catalyzed cross-coupling between 3-bromo-6-methylpyridine and ammonia achieves 85–90% conversion under mild conditions (80°C, 12 h). The reaction uses Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF):

Nitration and Reduction Pathways

Direct nitration of 6-methylpyridine with fuming nitric acid at 0°C produces 3-nitro-6-methylpyridine, which is reduced using hydrogen gas (1 atm) over Raney nickel to yield the amine. This method achieves 70–75% overall yield but requires stringent temperature control to avoid byproducts.

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to stabilize the amine during subsequent reactions. Two primary methods are documented:

Schotten-Baumann Reaction

The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This exothermic reaction completes within 2–4 hours at 0–5°C, yielding Boc-protected amine at >90% efficiency:

Solvent-Free Mechanochemical Activation

Ball milling the amine with Boc₂O and a catalytic amount of 4-dimethylaminopyridine (DMAP) eliminates solvent use, achieving 88% yield in 30 minutes. This green chemistry approach reduces waste and scales effectively for industrial production.

Coupling with Propanoic Acid Backbone

The Boc-protected amine is conjugated to a propanoic acid derivative via Michael addition or Ullmann-type coupling .

Michael Addition to Acrylic Acid

In a THF/water mixture, Boc-6-methylpyridin-3-amine reacts with acrylic acid at 50°C for 24 hours, facilitated by triethylamine. The reaction proceeds via nucleophilic attack on the α,β-unsaturated carbonyl, yielding 75–80% of the adduct:

Ullmann Coupling with Halogenated Propanoates

Copper(I) iodide catalyzes the coupling between Boc-6-methylpyridin-3-amine and methyl 3-bromopropanoate in dimethylformamide (DMF) at 100°C. Subsequent hydrolysis with lithium hydroxide affords the target compound in 65–70% yield:

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and Boc-deprotected byproducts. High-performance liquid chromatography (HPLC) using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient ensures >98% purity.

Spectroscopic Confirmation

-

¹H NMR (500 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.55 (s, 3H, pyridine-CH₃), 3.15 (dd, J = 14.2 Hz, 1H, CH₂), 4.25 (m, 1H, NHCH), 7.45 (d, J = 8.1 Hz, 1H, pyridine-H), 8.35 (s, 1H, pyridine-H).

Industrial-Scale Optimization

Continuous Flow Synthesis

A tubular reactor system minimizes reaction times by maintaining precise temperature control. For example, Boc protection completes in 5 minutes at 50°C under 10 bar pressure, achieving 95% conversion.

Solvent Recycling

Ethyl acetate from chromatography is distilled and reused, reducing costs by 40%.

Challenges and Solutions

Boc Deprotection During Coupling

Trace acids in solvents can prematurely remove the Boc group. Pre-treatment of DMF with molecular sieves and addition of Hunig’s base (N,N-diisopropylethylamine) mitigate this issue.

Byproduct Formation in Michael Addition

Overaddition to form bis-alkylated products is suppressed by using a 1:1 molar ratio of amine to acrylic acid and limiting reaction time to 24 hours.

Emerging Methodologies

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes the conjugation between Boc-amine and vinyl propanoate in ionic liquids, achieving 82% yield at 30°C.

Photochemical Activation

UV light (365 nm) initiates radical-based coupling between Boc-amine and thiopropanoic acid, reducing catalyst use and reaction time to 1 hour.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Michael Addition | 75–80% | >95% | Moderate | $$ |

| Ullmann Coupling | 65–70% | 90–93% | High | $$$ |

| Enzymatic Coupling | 82% | 97% | Low | $$ |

| Photochemical Activation | 78% | 94% | High | $$$$ |

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Medicine: It serves as a building block for drug development, particularly in the design of inhibitors and modulators of biological pathways.

Industry: The compound is utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without premature degradation. The 6-methylpyridin-3-yl moiety can engage in π-π interactions or hydrogen bonding, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Pyridin-3-yl Derivatives with Substituent Variations

Key analogs differ in substituents on the pyridin-3-yl ring, altering physicochemical and biological properties:

- Impact of Substituents :

- 6-Methyl : Enhances lipophilicity and steric bulk, favoring hydrophobic interactions in enzyme active sites .

- 6-Chloro : Increases electrophilicity, enabling Suzuki-Miyaura cross-coupling for further derivatization .

- 6-Methoxy : Improves aqueous solubility and may enhance blood-brain barrier penetration .

Aromatic Ring Replacements

Replacing the pyridin-3-yl group with other aromatic systems modulates electronic and steric profiles:

- Impact of Aromatic Systems: Thiophene: Enhances π-π interactions and metabolic stability . Carbamoylphenyl: Introduces hydrogen-bonding sites for target engagement .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid, is a chiral compound that exhibits significant biological activity. This compound belongs to the class of amino acids and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which influences its chemical reactivity and biological interactions. This article reviews the biological activity, mechanism of action, and potential applications of this compound based on available research findings.

Structural Characteristics

- Chemical Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- CAS Number : 1697838-93-9

Synthesis

The synthesis typically involves:

- Protection of the Amino Group : Using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Formation of the Pyridine Derivative : Through coupling reactions, such as palladium-catalyzed cross-coupling reactions.

The biological activity of 2-((tert-butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The Boc group enhances its binding affinity and specificity, allowing it to modulate various biological pathways.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, affecting metabolic pathways by binding to active sites of target enzymes. This property is crucial in drug design and development, particularly in creating therapeutic agents targeting specific diseases.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic processes, showcasing potential applications in treating metabolic disorders.

- Protein Interactions : Studies have shown that this compound can influence protein-protein interactions, which is vital for understanding cellular signaling mechanisms.

Potential Therapeutic Applications

The compound has been investigated for its therapeutic potential in various areas:

- Drug Development : As a precursor for synthesizing novel pharmaceuticals.

- Biological Research : Used as a tool in studying enzyme functions and interactions within cellular systems.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid | Lacks Boc group | Moderate enzyme inhibition |

| (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid | Lacks methyl group | Lower binding affinity |

Research Findings

Recent studies have highlighted the significance of structural modifications on the biological activity of amino acids. The presence of the Boc protecting group and the 6-methylpyridin-3-yl moiety enhances its properties compared to similar compounds.

- Structure-Uptake Relationship Studies : Investigations into how structural variations affect uptake and activity in bacterial strains have shown promising results for derivatives of this compound against Gram-negative bacteria .

- SAR Studies : Structure–activity relationship (SAR) analyses indicate that modifications can lead to enhanced potency and selectivity in enzyme inhibition .

Q & A

Basic: What are the optimal synthetic routes for 2-((tert-Butoxycarbonyl)amino)-3-(6-methylpyridin-3-yl)propanoic acid?

Answer:

The synthesis typically involves Boc-protection of the amino group followed by coupling with a pyridine-containing side chain. Key steps include:

- Amino Acid Backbone Formation : Start with a protected amino acid (e.g., Boc-protected serine or tyrosine derivative) and introduce the 6-methylpyridin-3-yl group via nucleophilic substitution or cross-coupling reactions .

- Coupling Conditions : Use reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates .

- Purification : Employ silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients) or preparative HPLC for high-purity isolation .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc group integrity (e.g., tert-butyl protons at ~1.4 ppm) and pyridine ring substitution patterns .

- LCMS (Liquid Chromatography-Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ ion) and monitors reaction progress .

- HPLC Purity Analysis : Reverse-phase columns (e.g., C18 or phenyl) with UV detection ensure >95% purity, critical for biological assays .

Advanced: How to design coupling reactions involving this compound in peptide synthesis?

Answer:

- Activation Strategy : Use carbodiimide-based coupling agents (e.g., DCC) with DMAP to form active esters, minimizing racemization .

- Solvent Optimization : Perform reactions in anhydrous dichloromethane (DCM) or DMF to enhance solubility and reaction efficiency .

- Side-Chain Protection : Ensure the 6-methylpyridin-3-yl group is stable under coupling conditions; avoid acidic/basic environments that might deprotect the Boc group .

Advanced: What are the challenges in Boc group deprotection, and how to mitigate them?

Answer:

- Acid Sensitivity : Boc deprotection typically requires TFA (trifluoroacetic acid) or HCl in dioxane, but these may protonate the pyridine ring. Use milder conditions (e.g., LiOH in THF/water at 0–25°C) to preserve the heteroaromatic structure .

- By-Product Formation : Monitor tert-butyl cation formation (via ¹H NMR) and neutralize with aqueous bicarbonate during workup .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying pyridine substituents (e.g., 6-methyl vs. 6-fluoro) to identify critical pharmacophores .

- Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions with target enzymes/receptors .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and rationalize activity disparities .

Advanced: What strategies enable regioselective functionalization of the pyridine ring?

Answer:

- Directed C-H Activation : Use palladium catalysts with directing groups (e.g., boronic acids) to selectively modify the pyridine at the 4-position .

- Protection-Deprotection : Temporarily protect reactive sites (e.g., amino groups) to direct electrophilic substitution to the 6-methylpyridin-3-yl moiety .

Advanced: How to optimize reaction yields in multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.